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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

Get Quote

Ticket System: OPEN
Subject: Improving Oral Bioavailability of Morpholine-Containing Leads Assigned To: Senior

Application Scientist Status: Active Troubleshooting

Diagnostic Hub: Identify Your Bioavailability
Bottleneck
Before applying synthetic or formulation fixes, you must diagnose the specific failure mode of

your morpholine scaffold. Use this decision matrix to route your problem to the correct solution.
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Symptom Diagnostic Indicator Root Cause
Recommended

Protocol

High Clearance (

)

Low

in microsomes; High

extraction ratio in vivo.

Metabolic Soft Spot:

The morpholine ring is

undergoing rapid

oxidative attack (N-

dealkylation or

-carbon

hydroxylation).

Protocol A:

Deuteration & Steric

Shielding

Low Absorption (

)

High efflux ratio in

Caco-2 (>2.0); Low

passive permeability (

).

P-gp Efflux / Polarity:

The morpholine

oxygen increases

PSA, triggering efflux

transporters.

Protocol B:

Bioisosteric

Replacement

Solubility-Limited

Crystalline

precipitation in

FaSSIF/FeSSIF

media.

Crystal Lattice

Energy: Planar

morpholine rings

stacking too efficiently.

Protocol C:

Amorphous Solid

Dispersion (ASD)

Visualization: Metabolic Fate & Intervention
The following diagram illustrates the primary metabolic vulnerability of the morpholine ring and

the mechanistic logic behind deuteration and fluorination strategies.
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Figure 1:Metabolic trajectory of morpholine rings. CYP450 enzymes typically attack the

nitrogen (N-oxidation) or the

-carbons (lactam formation). Deuteration at the

-carbon exploits the Kinetic Isotope Effect (KIE) to slow this clearance.

Optimization Protocols
Protocol A: Metabolic Blocking via Deuteration (The
"Heavy" Switch)
Objective: Reduce intrinsic clearance (

) by exploiting the Kinetic Isotope Effect (KIE). The C-D bond is 6–10x stronger than the C-H
bond, slowing CYP450-mediated abstraction.

Target Sites: The methylene carbons adjacent to the nitrogen (positions 3 and 5) or the

oxygen (positions 2 and 6).

Step-by-Step Implementation:

Identify Hotspot: Incubate parent compound with human liver microsomes (HLM) +

NADPH. Analyze metabolites via LC-MS/MS to determine if the major metabolite is the

lactam (oxidation at C3/C5) or the ring-opened acid.

Synthesis:

Use Morpholine-d8 as a starting material for total protection.

Alternatively, reduce the corresponding lactam using LiAlD4 to selectively deuterate

specific positions.

Validation: Re-run HLM stability assay.

Success Criteria: A statistically significant decrease in
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without a shift in

against the primary target.

Protocol B: Bioisosteric Replacement (The "Shape"
Shift)
Objective: Improve permeability and reduce P-gp efflux by altering the vector of the lone pairs

or increasing

character (escaping "flatland").

Strategy: Replace the standard morpholine ring with bridged or spiro-cyclic analogs.

Recommended Substitutions:

Bridged Morpholines: (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).

Why: Freezes the conformation, reducing the entropic penalty of binding and potentially

shielding the oxygen from solvating water, improving lipophilicity.

Spiro-oxetanes: (e.g., 2-oxa-6-azaspiro[3.3]heptane).

Why: Lowers basicity of the amine (reducing lysosomal trapping) and alters the dipole

moment vector.

Fluorination: Introduction of fluorine at the C2 or C3 position.

Why: The electron-withdrawing effect lowers the

of the nitrogen, reducing metabolic liability and potentially improving membrane
permeation.

Protocol C: Amorphous Solid Dispersion (The
Formulation Fix)
Objective: Overcome solubility-limited bioavailability (BCS Class II) caused by high crystal

lattice energy of planar morpholine drugs.
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Workflow:

Polymer Selection: Screen HPMCAS (Hypromellose Acetate Succinate) and PVPVA

(Copovidone).

Solvent Casting: Dissolve drug and polymer (ratio 1:3) in Methanol/DCM (1:1).

Spray Drying:

Inlet Temp:

Outlet Temp:

Characterization: Confirm "halo" pattern in PXRD (indicates amorphous state) and

absence of melting peak in DSC.

Frequently Asked Questions (FAQ)
Q: Why not just replace the morpholine with a piperazine to improve solubility? A: While

piperazine is more basic and soluble, it often introduces a new set of metabolic liabilities (N-

acetylation, N-glucuronidation) and can significantly alter the selectivity profile due to the

additional H-bond donor. Morpholine is unique because the ether oxygen acts as a weak H-

bond acceptor without being a donor, often critical for specific kinase hinge-binding regions

(e.g., Gefitinib).

Q: Will deuteration change the potency of my drug? A: Generally, no. Deuterium is sterically

identical to hydrogen. However, if the hydrogen at the deuterated site is involved in a critical H-

bond network within the binding pocket, slight changes in bond length/vibration frequency could

theoretically impact binding, though this is rare. The primary effect is pharmacokinetic, not

pharmacodynamic.

Q: My morpholine drug is a P-gp substrate. How do I fix this without changing the ring? A: If

you cannot remove the morpholine, try N-alkylation with a lipophilic tail or converting it to a

prodrug. For example, masking the morpholine nitrogen (if secondary) with a cleavable

carbamate can bypass efflux pumps in the gut wall, releasing the active parent drug in the

plasma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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